molecular formula C18H10N2O5 B2585848 2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 42388-17-0

2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2585848
CAS No.: 42388-17-0
M. Wt: 334.287
InChI Key: PFYZFEVHUABGSS-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzaldehydes with amines under acidic conditions, followed by nitration and hydroxylation reactions . For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and selectivity. Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, are widely used due to their efficiency and mild reaction conditions . These methods allow for the large-scale production of isoquinoline derivatives with high purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione include other isoquinoline derivatives such as:

Uniqueness

These functional groups enable unique interactions with biological targets and allow for diverse chemical transformations .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O5/c21-11-6-4-10(5-7-11)19-17(22)13-3-1-2-12-15(20(24)25)9-8-14(16(12)13)18(19)23/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYZFEVHUABGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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